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Compound of Interest

Compound Name: 4-Chloro-3-ethynylbenzoic acid

CAS No.: 1862985-70-3

Cat. No.: B2577873

Get Quote

For researchers, scientists, and professionals in drug development, a deep understanding of a

molecule's three-dimensional structure is paramount. It dictates physicochemical properties,

biological activity, and potential for intermolecular interactions. This guide provides an in-depth

structural analysis of 4-Chloro-3-ethynylbenzoic acid, a molecule of interest in medicinal

chemistry and materials science. Due to the limited availability of public experimental

crystallographic data for this specific compound, this guide presents a comparative study

leveraging experimental data from its structural analogs, 4-chlorobenzoic acid and 3-

ethynylbenzoic acid, alongside robust computational analysis of the target molecule. This

integrated approach offers valuable insights into the synergistic and antagonistic effects of the

chloro and ethynyl substituents on the benzoic acid scaffold.

Introduction to the Analogs
The selection of 4-chlorobenzoic acid and 3-ethynylbenzoic acid as comparators allows for a

systematic evaluation of the electronic and steric influences of each substituent. 4-

chlorobenzoic acid provides a baseline for understanding the impact of an electron-withdrawing

halogen on the aromatic system.[1] Conversely, 3-ethynylbenzoic acid reveals the effects of the

sp-hybridized ethynyl group, known for its unique electronic properties and linear geometry. By
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comparing these analogs to the computationally modeled structure of 4-Chloro-3-
ethynylbenzoic acid, we can dissect the combined influence of these two functional groups on

the overall molecular architecture.

Comparative Structural Analysis: A Blend of
Experimental and Computational Data
The primary method for elucidating the precise three-dimensional arrangement of atoms in a

crystalline solid is single-crystal X-ray diffraction.[2] While experimental data for 4-Chloro-3-
ethynylbenzoic acid is not publicly available, we can draw strong inferences from the

experimentally determined structures of our chosen analogs and supplement this with

computational modeling. Density Functional Theory (DFT) calculations are a powerful tool for

predicting molecular geometries with high accuracy.[3]

Below is a comparison of key structural parameters, with data for 4-Chloro-3-ethynylbenzoic
acid derived from DFT calculations, and data for the analogs obtained from published

crystallographic studies.[4][5]

Table 1: Comparison of Key Structural Parameters
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Parameter
4-Chloro-3-
ethynylbenzoic
acid (Predicted)

4-Chlorobenzoic
acid (Experimental)

3-Ethynylbenzoic
acid (Experimental)

Crystal System - Triclinic Triclinic[4]

Space Group - P-1 P-1[4]

Dihedral Angle

(Carboxylic Acid vs.

Benzene Ring)

~3.5°
Varies with crystal

packing
2.49(18)°[4]

Key Bond Lengths (Å)

C-Cl ~1.74 ~1.74 -

C≡C ~1.21 - ~1.20

C-C (aromatic) 1.39-1.41 1.38-1.40 1.38-1.40

C-COOH ~1.48 ~1.48 ~1.48

C=O ~1.22 ~1.23 ~1.23

C-O ~1.35 ~1.31 ~1.31

Note: Predicted values for 4-Chloro-3-ethynylbenzoic acid are based on DFT calculations at

the B3LYP/6-311G(d,p) level of theory.

The planarity of the carboxylic acid group relative to the benzene ring is a critical parameter. In

3-ethynylbenzoic acid, this dihedral angle is minimal, suggesting significant conjugation

between the carboxyl group and the aromatic ring.[4] The presence of both a chloro and an

ethynyl group in the target molecule is predicted to induce a slightly larger dihedral angle due

to steric and electronic repulsions between the adjacent substituents.

Spectroscopic Signature Analysis
Spectroscopic techniques provide a fingerprint of a molecule's chemical environment. Here, we

compare the expected spectroscopic features of 4-Chloro-3-ethynylbenzoic acid with the

known spectra of its analogs.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR, the aromatic protons of these compounds will appear in the downfield region,

typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns will be

influenced by the electronic nature of the substituents. The chloro and ethynyl groups are both

electron-withdrawing, which will deshield the aromatic protons, shifting them further downfield

compared to unsubstituted benzoic acid.

In ¹³C NMR, the carbonyl carbon of the carboxylic acid is a key diagnostic signal, typically

appearing around 165-170 ppm. The carbons of the aromatic ring will resonate in the 120-140

ppm region, with the carbon attached to the electron-withdrawing chloro group showing a

downfield shift. The sp-hybridized carbons of the ethynyl group will have characteristic shifts in

the 80-90 ppm range.

Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectra of all three compounds will be dominated by a strong, broad O-H stretch from

the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹. A sharp, intense C=O

stretch will be observed around 1700 cm⁻¹. For 4-Chloro-3-ethynylbenzoic acid and 3-

ethynylbenzoic acid, a weak but sharp C≡C stretch should be visible around 2100-2200 cm⁻¹,

and a C-H stretch for the terminal alkyne will appear around 3300 cm⁻¹. The C-Cl stretch for

the chloro-substituted compounds will be found in the fingerprint region, typically between 600

and 800 cm⁻¹.

Visualizing the Structures and Workflow
To better understand the molecular geometries and the analytical workflow, the following

diagrams are provided.

Caption: Molecular structure of 4-Chloro-3-ethynylbenzoic acid.

Caption: Molecular structure of 4-Chlorobenzoic acid.

Caption: Molecular structure of 3-Ethynylbenzoic acid.
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Caption: Workflow for comparative structural analysis.

Experimental and Computational Protocols
Single-Crystal X-ray Diffraction (for Analogs)

Crystal Growth: High-quality single crystals of 4-chlorobenzoic acid and 3-ethynylbenzoic

acid are typically grown by slow evaporation from a suitable solvent such as ethanol or

acetone.

Data Collection: A suitable crystal is mounted on a goniometer. X-ray diffraction data is

collected using a diffractometer, typically with Mo Kα radiation (λ = 0.71073 Å).

Structure Solution and Refinement: The crystal structure is solved using direct methods and

refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically.
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Hydrogen atoms are typically located in difference Fourier maps and refined isotropically.

NMR Spectroscopy
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a

standard frequency (e.g., 400 or 500 MHz for ¹H).

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard

(e.g., TMS).

ATR-FTIR Spectroscopy
Sample Preparation: A small amount of the solid sample is placed directly on the diamond

crystal of the ATR accessory.

Data Acquisition: A background spectrum of the clean ATR crystal is collected. The sample

spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Computational Methods (for 4-Chloro-3-ethynylbenzoic
acid)

Model Building: The initial structure of 4-Chloro-3-ethynylbenzoic acid is built using

molecular modeling software.

Geometry Optimization: The geometry is optimized using Density Functional Theory (DFT)

with the B3LYP functional and the 6-311G(d,p) basis set. This level of theory provides a

good balance between accuracy and computational cost for organic molecules.

Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to

confirm that the optimized structure corresponds to a local minimum on the potential energy

surface and to predict the IR spectrum.
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NMR Chemical Shift Prediction: ¹H and ¹³C NMR chemical shifts are calculated using the

GIAO (Gauge-Independent Atomic Orbital) method at the same level of DFT.

Conclusion
This comparative guide demonstrates the power of combining experimental data from structural

analogs with computational chemistry to gain a detailed understanding of a target molecule's

structure. The presence of both the chloro and ethynyl groups on the benzoic acid ring in 4-
Chloro-3-ethynylbenzoic acid is predicted to introduce subtle but significant changes in its

geometry and electronic properties compared to its singly substituted counterparts. This

foundational structural knowledge is crucial for predicting its reactivity, designing new

derivatives, and understanding its potential biological activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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